Codeine 6-Methanesulfonate Codeine 6-Methanesulfonate
Brand Name: Vulcanchem
CAS No.: 22952-80-3
VCID: VC17989589
InChI: InChI=1S/C19H23NO5S/c1-20-9-8-19-12-5-7-15(25-26(3,21)22)18(19)24-17-14(23-2)6-4-11(16(17)19)10-13(12)20/h4-7,12-13,15,18H,8-10H2,1-3H3/t12-,13-,15-,18-,19-/m0/s1
SMILES:
Molecular Formula: C19H23NO5S
Molecular Weight: 377.5 g/mol

Codeine 6-Methanesulfonate

CAS No.: 22952-80-3

Cat. No.: VC17989589

Molecular Formula: C19H23NO5S

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

Codeine 6-Methanesulfonate - 22952-80-3

Specification

CAS No. 22952-80-3
Molecular Formula C19H23NO5S
Molecular Weight 377.5 g/mol
IUPAC Name [(4S,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] methanesulfonate
Standard InChI InChI=1S/C19H23NO5S/c1-20-9-8-19-12-5-7-15(25-26(3,21)22)18(19)24-17-14(23-2)6-4-11(16(17)19)10-13(12)20/h4-7,12-13,15,18H,8-10H2,1-3H3/t12-,13-,15-,18-,19-/m0/s1
Standard InChI Key VZMWUVNHCHKXJT-QBQAKCNGSA-N
Isomeric SMILES CN1CC[C@]23[C@@H]4[C@@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)OS(=O)(=O)C
Canonical SMILES CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OS(=O)(=O)C

Introduction

Chemical Identity and Structural Characteristics

Codeine 6-Methanesulfonate (CAS No. 22952-80-3) is a semi-synthetic derivative of codeine, an opioid alkaloid derived from the opium poppy Papaver somniferum. The compound is formed by the esterification of codeine’s hydroxyl group at the 6-position with methanesulfonic acid, resulting in a sulfonate ester. Its molecular formula is C₁₉H₂₃NO₅S, with a molecular weight of 377.45 g/mol . The structural backbone retains codeine’s morphinan core, with a methanesulfonate group (-OSO₂CH₃) substituting the 6-hydroxyl group (Figure 1).

Table 1: Key Chemical Properties of Codeine 6-Methanesulfonate

PropertyValueSource
Molecular FormulaC₁₉H₂₃NO₅S
Molecular Weight377.45 g/mol
CAS Registry Number22952-80-3
SMILES NotationCOc1ccc2C[C@H]3[C@@H]4C=CC@H[C@@H]5Oc1c2[C@]45CCN3C
Storage Conditions-20°C (long-term), room temperature (shipping)

The stereochemistry of the molecule is critical, as the 6-methanesulfonate group introduces steric and electronic modifications that influence its pharmacokinetic and pharmacodynamic properties compared to parent codeine .

Synthesis and Manufacturing

Codeine 6-Methanesulfonate is synthesized through selective sulfonation of codeine. A plausible pathway involves:

  • Protection of Reactive Groups: Codeine’s 3-methoxy and tertiary amine groups are protected to prevent undesired reactions.

  • Sulfonation at C6: Methanesulfonyl chloride (MsCl) reacts with the 6-hydroxyl group in the presence of a base (e.g., triethylamine), forming the sulfonate ester .

  • Deprotection: Removal of protective groups yields the final product.

This method aligns with solid-phase synthesis techniques described for codeine derivatives, where polymer-supported reagents facilitate efficient purification . Industrial-scale production requires stringent control due to the compound’s status as a controlled substance .

Challenges in Synthesis:

  • Regioselectivity: Ensuring sulfonation occurs exclusively at the 6-position demands precise reaction conditions.

  • Purity Requirements: Residual solvents or unreacted intermediates must be minimized, necessitating advanced chromatography or crystallization steps .

The compound is employed as a reference standard in mass spectrometry and chromatography to quantify codeine and its metabolites in biological samples . Its distinct mass fragmentation pattern (e.g., m/z 377.45 for the molecular ion) aids in differentiating it from structurally similar opioids .

Metabolic Studies

As a prodrug, codeine’s activity relies on CYP2D6-mediated conversion to morphine. The 6-methanesulfonate derivative’s metabolic stability is under investigation to assess its potential as a controlled-release analgesic . Preliminary studies suggest the sulfonate group slows hepatic metabolism, prolonging half-life compared to codeine .

Structural Probes

The methanesulfonate moiety’s electronegativity and bulk are used to study opioid receptor binding dynamics. Molecular docking simulations indicate altered interactions with the μ-opioid receptor’s extracellular loop compared to codeine .

ParameterDetailSource
ToxicityLD₅₀ (rat, oral): Not established; presumed similar to codeine
Storage-20°C in airtight, light-resistant containers
Regulatory StatusRequires DEA licensing for possession

Risks:

  • Respiratory Depression: Shared with all opioids, necessitating dose titration.

  • Dependence: Chronic use may lead to tolerance and withdrawal symptoms .

Future Directions and Research Gaps

Current studies focus on:

  • Prodrug Optimization: Enhancing bioavailability through co-crystallization or nanoparticle delivery systems.

  • Receptor Selectivity: Modifying the sulfonate group to target peripheral opioid receptors, reducing central nervous system side effects .

Unresolved Questions:

  • Enzymatic Stability: How esterases in blood plasma hydrolyze the methanesulfonate group remains uncharacterized.

  • Environmental Impact: Persistence in wastewater systems and ecotoxicological effects are undocumented .

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